tert-Butyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H28N2O4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups. The process includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Piperidine Ring: The protected amino group undergoes cyclization with appropriate reagents to form the piperidine ring.
Introduction of the Ethoxy Group: The ethoxy group is introduced through an alkylation reaction using ethyl bromide or a similar reagent.
Final Deprotection: The Boc group is removed under acidic conditions to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control and the use of continuous flow reactors, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the piperidine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds and as a precursor in the synthesis of pharmaceuticals .
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to natural substrates. It is also employed in the design of enzyme inhibitors and receptor antagonists .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting neurological disorders and cancer .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it acts as an antagonist or agonist, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate
- tert-Butyl 3-aminopiperidine-1-carboxylate
- N-Boc-4,7,10-trioxa-1,13-tridecanediamine
Uniqueness
tert-Butyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both an ethoxy group and a piperidine ring. These features confer distinct reactivity and binding properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
1255099-08-1 |
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Molecular Formula |
C15H28N2O4 |
Molecular Weight |
300.39 g/mol |
IUPAC Name |
tert-butyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O4/c1-5-20-13(18)9-12(16)11-7-6-8-17(10-11)14(19)21-15(2,3)4/h11-12H,5-10,16H2,1-4H3 |
InChI Key |
HHFNXIKOYAUDHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1CCCN(C1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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